![molecular formula C10H9BrO4 B3243667 Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate CAS No. 158692-25-2](/img/structure/B3243667.png)
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Overview
Description
“Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate” is a specialized derivative of Piperonyl Methyl Ketone (PMK) and appears as a crystalline substance . It has a unique aromatic smell that differentiates it from other chemical precursors .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and ethyl bromoacetate . The process also involves the use of fused heteroaryl halides, NaH, DMF, and other reagents .Molecular Structure Analysis
The molecular structure of this compound comprises an array of carbon, hydrogen, and oxygen atoms configured in a unique structural arrangement . These configurations contribute directly to their distinct chemical behavior, offering both stability and reactivity under varying conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . The compounds remain generally stable under regulated environmental conditions but exhibit sensitivity to external variables such as moisture, extreme temperatures, and exposure to UV light .Physical And Chemical Properties Analysis
“this compound” displays limited solubility in water, but it readily dissolves in a host of organic solvents, including but not limited to, ethanol, methanol, and acetone . Its hygroscopic qualities mean that it can attract and hold water molecules from its surrounding environment, a feature that may affect its long-term stability and efficacy in chemical reactions .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate has diverse applications in synthetic chemistry, particularly in the synthesis of complex organic compounds. For instance, it is used in the regioselective synthesis of 2‐Imino‐1,3‐thiazolidin‐4‐ones, demonstrating its utility in creating specific chemical structures with potential biological activities (Klika et al., 2002). Additionally, this compound plays a role in the formation of various isomeric products, as observed in reactions with 2-(2H-tetrazol-5-yl)phenol, showcasing its versatility in organic synthesis (S. Lee, J. Ryu, & Junseong Lee, 2017).
Biochemical and Medicinal Applications
This compound is also significant in the context of biochemical research. It is involved in the preparation of compounds with potential therapeutic applications, such as N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted- Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides, which are investigated for their enzyme inhibition properties and potential as therapeutic agents (Abbasi et al., 2018). Such applications underscore the compound's relevance in drug discovery and medicinal chemistry.
Mechanism of Action
While the exact mechanism of action for “Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate” is not specified in the search results, similar compounds have been evaluated for their anticancer activity against various cancer cell lines . Further mechanistic studies revealed that these compounds can cause cell cycle arrest and induce apoptosis in cancer cells .
properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4,9H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKATACLAVJRPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OCO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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